tert-Butyl 1-(4-methoxybenzyl)piperidin-4-ylcarbamate
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Overview
Description
“tert-Butyl 1-(4-methoxybenzyl)piperidin-4-ylcarbamate” is a chemical compound with the formula C18H28N2O3 . It is used for research and development .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C18H28N2O3 . The molecular weight of this compound is 320.43 .Scientific Research Applications
Synthesis and Intermediate Uses
Synthesis of Key Intermediates in Drug Development
Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a compound related to tert-Butyl 1-(4-methoxybenzyl)piperidin-4-ylcarbamate, is synthesized as a key intermediate in the development of drugs like Vandetanib (Wang et al., 2015). This compound is produced through a multi-step process involving acylation, sulfonation, and substitution, with a total yield of 20.2%.
Chemical Structure and Synthesis Optimization
The structure and synthetic route of similar compounds are often confirmed through methods like MS and 1H NMR, and the synthesis methods are optimized for better yield. For instance, the synthesis of ethyl 4-(1-(tert-butoxycarbonyl) piperidin-4-ylmethoxy)-3-methoxy-benzoate, another related compound, underwent process optimization for improved production (Wei et al., 2010).
Use in Manufacturing Lymphocyte Function-Associated Antigen 1 Inhibitor
A scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, related to the compound , was described for its use in manufacturing a lymphocyte function-associated antigen 1 inhibitor (Li et al., 2012).
Structural and Catalytic Studies
X-ray Diffraction Studies and Biological Evaluation
Compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, which are structurally related, are synthesized and characterized using techniques like X-ray diffraction, LCMS, and NMR. These compounds are also evaluated for biological activities like antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).
Role in Schiff Base Compounds Studies
Research into Schiff base compounds often involves the synthesis and characterization of derivatives like N'-(2-hydroxy-3-methoxybenzylidene)-4-tert-butyl- benzohydrazide, which are structurally related to this compound. These studies include biological screenings and interaction with DNA (Sirajuddin et al., 2013).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, the mouth should be rinsed and a poison center or doctor/physician should be called if the person feels unwell . The compound should be kept away from heat/sparks/open flames/hot surfaces .
Mechanism of Action
Target of Action
It’s known that similar compounds have shown antimicrobial activity against multidrug-resistant gram-positive bacteria .
Mode of Action
It has been suggested that it may cause depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of the bacterial membrane potential . This disruption of the membrane potential could inhibit essential processes in the bacteria, leading to their death.
Result of Action
The compound has shown strong bactericidal properties against susceptible and drug-resistant Gram-positive bacteria
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Additionally, proper ventilation should be ensured when handling the compound .
Properties
IUPAC Name |
tert-butyl N-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-18(2,3)23-17(21)19-15-9-11-20(12-10-15)13-14-5-7-16(22-4)8-6-14/h5-8,15H,9-13H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZDIACKJIGXHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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